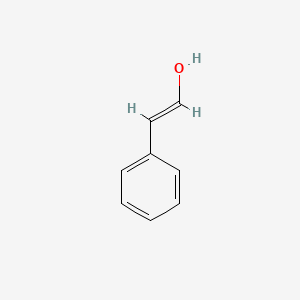

2-Phenylethenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a colorless liquid with a pleasant floral odor, commonly found in essential oils such as rose, carnation, and hyacinth . This compound is widely used in the fragrance and flavor industries due to its appealing scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylethenol can be synthesized through several methods:

Friedel-Crafts Reaction: This involves the reaction between benzene and ethylene oxide in the presence of aluminum trichloride.

Hydrogenation of Styrene Oxide: This method uses supported platinum group metal catalysts in the presence of an organic or inorganic base as a promoter, with alcohol as a solvent.

Grignard Reaction: This involves the reaction between phenylmagnesium bromide and ethylene oxide, followed by hydrolysis to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of styrene oxide due to its efficiency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylacetic acid or benzaldehyde under specific conditions.

Reduction: Reduction of this compound can yield phenylethylamine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products:

Oxidation: Phenylacetic acid, benzaldehyde.

Reduction: Phenylethylamine.

Substitution: Various phenylethyl derivatives.

Scientific Research Applications

2-Phenylethenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-phenylethenol exerts its effects involves several molecular targets and pathways:

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.

Antifungal Activity: It inhibits the growth of fungi by targeting the mitochondria and nucleus, affecting gene expression and cellular processes.

Aromatherapy: The pleasant floral odor of this compound has been shown to reduce plasma adrenaline concentration and human sympathetic activity.

Comparison with Similar Compounds

2-Phenylethenol can be compared with other similar compounds such as:

Phenethylamine: While both compounds share a phenethyl group, phenethylamine has an amine group instead of a hydroxyl group, leading to different chemical properties and applications.

Benzyl Alcohol: This compound has a similar structure but lacks the ethylene bridge, resulting in different reactivity and uses.

2-Phenylacetic Acid: This compound is an oxidation product of this compound and has different applications in the pharmaceutical industry.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Phenylethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : 2-Phenylethanol can be synthesized via the Grignard reaction (phenylmagnesium bromide with ethylene oxide) or microbial biosynthesis (e.g., Saccharomyces cerevisiae). Yield optimization requires controlling reaction parameters:

- Grignard Method : Temperature (<5°C to prevent side reactions), solvent purity (anhydrous diethyl ether), and stoichiometric excess of ethylene oxide (1.2:1 molar ratio) .

- Biosynthesis : Oxygen availability, pH (5.0–6.5), and substrate concentration (e.g., L-phenylalanine at 2–5 g/L) to avoid feedback inhibition .

Q. How can researchers validate the identity and purity of 2-Phenylethanol in a newly synthesized batch?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Compare 1H NMR peaks (e.g., δ 7.3 ppm for aromatic protons, δ 3.7 ppm for -CH2OH) to literature data .

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 122.1 (C8H10O+) and absence of fragmentation patterns indicating impurities .

- Chromatographic Methods : HPLC with a C18 column (acetonitrile/water gradient) to quantify purity ≥98% .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of 2-Phenylethanol in long-term storage?

- Methodological Answer : Conduct accelerated stability studies:

- Experimental Design : Store samples in solvents of varying polarity (hexane, ethanol, water) at 4°C, 25°C, and 40°C for 6 months. Monitor degradation via GC-MS and UV-Vis spectroscopy (absorbance at 258 nm for aromatic rings) .

- Key Variables : Hydroxyl group oxidation to phenylacetaldehyde is accelerated in polar protic solvents (e.g., water) at elevated temperatures. Antioxidants (e.g., BHT at 0.01% w/v) reduce degradation rates .

Q. What strategies resolve contradictions in reported partition coefficients (log P) of 2-Phenylethanol across studies?

- Methodological Answer : Discrepancies often arise from measurement techniques (shake-flask vs. HPLC) or pH variations. To address:

- Comparative Analysis : Replicate log P determinations using both methods under standardized conditions (pH 7.0, 25°C).

- Meta-Analysis : Statistically evaluate literature data (e.g., ANOVA) to identify outliers and correlate log P with solvent systems .

- Advanced Modeling : Apply COSMO-RS simulations to predict solvent-solute interactions and validate experimental results .

Q. How can researchers design experiments to probe the role of 2-Phenylethanol in modulating microbial quorum sensing?

- Methodological Answer :

- In Vitro Assays : Use Pseudomonas aeruginosa bioreporters (e.g., lasB-gfp fusion) to quantify quorum-sensing inhibition (QSI) at 2-phenylethanol concentrations (0.1–10 mM). Include controls with known QSI agents (e.g., furanones) .

- Metabolomic Profiling : LC-MS/MS to track changes in autoinducer (e.g., C4-HSL) levels post-treatment. Correlate with transcriptomic data (RNA-seq) to identify regulated pathways .

Q. Data Contradiction and Reproducibility

Q. Why do conflicting results arise in studies on 2-Phenylethanol’s antioxidant activity, and how can they be reconciled?

- Methodological Answer : Variations in assay protocols (e.g., DPPH vs. ABTS radical scavenging) and solvent systems (aqueous vs. ethanolic) impact results. To standardize:

- Unified Protocol : Adopt the ORAC (Oxygen Radical Absorbance Capacity) assay with Trolox equivalents for cross-study comparability .

- Control for Interfering Compounds : Pre-purify 2-phenylethanol via silica gel chromatography to remove phenolic contaminants that skew absorbance readings .

Q. What experimental controls are critical when investigating 2-Phenylethanol’s cytotoxicity in eukaryotic cell lines?

- Methodological Answer :

- Negative Controls : Solvent-only treatments (e.g., DMSO at ≤0.1% v/v) to isolate solvent effects.

- Positive Controls : Use staurosporine (apoptosis inducer) to validate assay sensitivity.

- Dose-Response Curves : Test 0.1–10 mM concentrations with triplicate replicates. Calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .

Q. Methodological Best Practices

Q. How should researchers document synthetic procedures for 2-Phenylethanol to ensure reproducibility?

- Guidelines :

- Detailed Descriptions : Specify equipment (e.g., round-bottom flask size, stirrer RPM), purification steps (e.g., distillation at 100–110°C/15 mmHg), and hazard controls (e.g., inert atmosphere for Grignard reactions) .

- Supporting Information : Provide raw spectral data (NMR, MS) and chromatograms in supplementary files, adhering to journal formatting standards .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of 2-Phenylethanol in biological assays?

- Recommendations :

Properties

CAS No. |

4365-04-2 |

|---|---|

Molecular Formula |

C8H8O |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

(E)-2-phenylethenol |

InChI |

InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-7,9H/b7-6+ |

InChI Key |

XLLXMBCBJGATSP-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/O |

Canonical SMILES |

C1=CC=C(C=C1)C=CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.